molecular formula C6H8FIO B6179883 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2648942-09-8

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6179883
CAS No.: 2648942-09-8
M. Wt: 242.03 g/mol
InChI Key: WTUJDFIGHVZCPD-UHFFFAOYSA-N
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Description

4-fluoro-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by a unique structure that includes a fluorine atom, an iodomethyl group, and an oxabicyclohexane ring

Preparation Methods

The synthesis of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to achieve [2+2] cycloaddition reactions, which are then followed by further functionalization steps to introduce the fluorine and iodomethyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects is largely dependent on its interactions with other molecules. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the iodomethyl group can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane include other bicyclic structures such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for specific applications in research and industry.

Biological Activity

4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane, with the CAS number 2648942-09-8, is a bicyclic compound characterized by its unique structure that incorporates a fluorine atom, an iodomethyl group, and an oxabicyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

PropertyDetails
Molecular Formula C6H8FIO
Molecular Weight 242.03 g/mol
IUPAC Name This compound
InChI Key WTUJDFIGHVZCPD-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(OC2)CI)F

The biological activity of this compound is influenced by its structural features. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's reactivity towards biological targets. The iodomethyl group serves as a leaving group in substitution reactions, which can facilitate interactions with various biomolecules.

Case Studies and Research Findings

Research efforts have focused on synthesizing novel derivatives of bicyclic compounds to evaluate their biological activities:

  • Synthesis and Evaluation : A study synthesized a series of pyrimidine-1,3,4-oxadiazole conjugated hybrid molecules that were evaluated for anticancer activity against multiple cancer cell lines (HT-1080, MCF-7, A549) . Although these compounds differ structurally from this compound, they highlight the importance of bicyclic structures in drug development.
  • Mechanism of Action Studies : In the aforementioned study, the mechanism of action involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase . Such mechanisms are likely relevant for understanding how this compound may exert similar effects.

Comparative Analysis with Similar Compounds

Comparative studies with similar bicyclic compounds can provide insights into the potential biological activity of this compound:

Compound NameBiological Activity
4-Fluoro-2-azabicyclo[2.1.1]hexaneAntitumor activity through apoptosis induction
Bicyclo[3.1.0]hexanesUsed in synthetic chemistry; potential medicinal applications

The unique functional groups present in this compound may allow for tailored biological interactions that could be exploited in drug design.

Properties

CAS No.

2648942-09-8

Molecular Formula

C6H8FIO

Molecular Weight

242.03 g/mol

IUPAC Name

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H8FIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2

InChI Key

WTUJDFIGHVZCPD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)F

Purity

95

Origin of Product

United States

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